molecular formula C8H5BrN2O B1292441 4-Bromo-1H-indazole-3-carbaldehyde CAS No. 885521-76-6

4-Bromo-1H-indazole-3-carbaldehyde

Cat. No. B1292441
CAS RN: 885521-76-6
M. Wt: 225.04 g/mol
InChI Key: DFPWFKJANMVAIA-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole-3-carbaldehyde is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar brominated aromatic aldehydes and their chemical behavior, which can be extrapolated to understand the properties and reactions of this compound.

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions. For instance, 2-bromobenzaldehydes are reacted with arylhydrazines to produce 1-aryl-1H-indazoles, using a palladium catalyst and phosphorus chelating ligands . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the structure of brominated aromatic aldehydes. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was elucidated using this method . This suggests that a similar approach could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical behavior of brominated aldehydes can involve cyclization reactions, as seen with 3-bromopyridine-4-carbaldehyde, which cyclizes with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst . This indicates that this compound may also undergo similar cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic aldehydes can be influenced by the solvent used. Photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed variations in extinction coefficients and quantum yield depending on the solvent . This implies that the properties of this compound would also be solvent-dependent. Additionally, the formation of hydrogen bonds and molecular arrangements can affect the properties of these compounds, as demonstrated by the behavior of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone .

Scientific Research Applications

Synthesis Techniques

  • Synthesis of 1H-Indazole-3-Carbaldehyde : 1H-Indazole-3-carbaldehyde is synthesized through the ring opening of indole in acid condition, followed by diazotization with sodium nitrite and cyclization. This method is cost-effective, simple, and suitable for industrial production (Gong Ping, 2012).

Chemical Probes and Sensing Applications

  • Homocysteine Detection : A fluorescence probe designed for homocysteine detection in living cells utilizes derivatives like 2H-[1,2,3]-triazole-4-carbaldehyde, exhibiting high selectivity and sensitivity. This has significant potential for researching effects in biological systems (Yicheng Chu et al., 2019).

Marine Natural Products

  • Marine Sponge Alkaloids : Bisindole alkaloids, including derivatives like 6-bromoindole-3-carbaldehyde, have been isolated from marine sponges. These compounds are noteworthy for their unique structural features (M. McKay et al., 2002).

Structural and Spectroscopic Analysis

  • Structural Analysis : 1H-Indazole-3-carbaldehyde has been analyzed for its intermolecular interactions using X-ray, FT-IR, FT-Raman, and computational (DFT) methods, highlighting its molecular and electronic structures (B. Morzyk-Ociepa et al., 2021).

Applications in Organic Synthesis

  • Synthesis of Triazole Derivatives : Triazole, thiadiazole, and thiazole derivatives have been synthesized using carbaldehyde groups, indicating their utility in organic synthesis and anti-corrosion applications (Thamer A. Rehan et al., 2021).

  • Synthesis of 1H-Indazole-3-Carboxaldehyde Derivatives : These derivatives serve as key intermediates for polyfunctionalized indazoles, especially in medicinal chemistry as kinase inhibitors (A. Chevalier et al., 2018).

  • Synthesis of Alkaloids : The synthesis of 2-aminoimidazole alkaloids using 2-amino-1H-imidazol-4-carbaldehyde derivatives highlights the compound's role as a building block in complex organic syntheses (N. Ando, S. Terashima, 2010).

Safety and Hazards

4-Bromo-1H-indazole-3-carbaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of 4-Bromo-1H-indazole-3-carbaldehyde research could involve further exploitation in the assembly of pharmaceutically interesting scaffolds . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation .

properties

IUPAC Name

4-bromo-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPWFKJANMVAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646266
Record name 4-Bromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885521-76-6
Record name 4-Bromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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